

Application Note: Quantitative Analysis of Lamivudine Salicylate by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lamivudine salicylate	
Cat. No.:	B7908371	Get Quote

Introduction

Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 and chronic hepatitis B.[1][2] Accurate and reliable quantification of Lamivudine in bulk drug and pharmaceutical formulations is crucial for ensuring its safety, efficacy, and quality.[2] High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a precise and reliable technique for this purpose.[2] This application note provides a detailed, validated method for the quantitative analysis of Lamivudine, ensuring separation from its salicylate counter-ion and related impurities. The method is validated according to the International Conference on Harmonisation (ICH) guidelines.[3]

Principle

The method employs reversed-phase chromatography on a C18 column to separate Lamivudine from other components. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is passed through the column at a constant flow rate.[4] The separated Lamivudine is detected by a UV detector at its maximum absorbance wavelength, and the peak area is used for quantification against a reference standard.[5]

Experimental Protocols

- 1. Materials and Reagents
- Lamivudine Salicylate Reference Standard



- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Ammonium Acetate (Analytical Grade)
- Glacial Acetic Acid (Analytical Grade)
- Deionized Water (18.2 MΩ·cm)
- 0.45 µm Membrane Filters (for solvent filtration)
- 0.22 μm Syringe Filters (for sample filtration)
- 2. Instrumentation
- HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
- Analytical Column: Hypersil BDS C18, 150 x 4.6 mm, 5 μm particle size (or equivalent).[6]
- Data acquisition and processing software.
- 3. Chromatographic Conditions

The chromatographic conditions are optimized for the efficient separation and quantification of Lamivudine.



Parameter	Condition
Analytical Column	Hypersil BDS C18 (150 x 4.6 mm, 5 μm)
Mobile Phase	Ammonium Acetate Buffer (pH 4.5) : Acetonitrile (60:40 v/v)
Flow Rate	1.0 mL/min[1][6][5]
Injection Volume	20 μL[6][5]
Column Temperature	30°C
Detection Wavelength	274 nm[6]
Run Time	10 minutes[1]

4. Preparation of Solutions

- Ammonium Acetate Buffer (pH 4.5): Dissolve an appropriate amount of ammonium acetate in deionized water to make a 10 mM solution. Adjust the pH to 4.5 using glacial acetic acid.
 Filter the buffer through a 0.45 µm membrane filter.
- Mobile Phase Preparation: Mix the prepared Ammonium Acetate Buffer and Acetonitrile in a 60:40 ratio. Degas the solution for 15-30 minutes in an ultrasonic water bath before use.[4][5]
- Standard Stock Solution (1000 μg/mL of Lamivudine): Accurately weigh approximately 15 mg of Lamivudine reference standard and transfer it to a 100 mL volumetric flask.[6] Add about 70 mL of the mobile phase (diluent), sonicate for 10 minutes to dissolve, and then dilute to the mark with the diluent.[6] Further dilute 10 mL of this solution to 100 mL with the diluent to obtain a concentration of 100 μg/mL.[6]
- Sample Preparation (from Tablets):
 - Weigh and finely powder 20 tablets to determine the average weight.
 - Accurately weigh a portion of the powder equivalent to 15 mg of Lamivudine and transfer it to a 100 mL volumetric flask.[6]



- Add approximately 70 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.[6]
- Dilute to the mark with the diluent and mix well.
- Filter the solution through a 0.45 μm filter paper.[6]
- Transfer 10 mL of the filtrate into a 100 mL volumetric flask and dilute to volume with the diluent.[6]
- Filter the final solution through a 0.22 μm syringe filter before injection.[5]

Method Validation Protocol

The developed method was validated as per ICH Q2(R1) guidelines for the following parameters:

- Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components. Blank (diluent), placebo, standard, and sample solutions are injected to check for any interference at the retention time of Lamivudine.
- Linearity: A series of at least five concentrations are prepared by diluting the standard stock solution.[5] The calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (R2) is determined.
- Accuracy (% Recovery): Accuracy is determined by performing recovery studies at three different concentration levels (e.g., 80%, 100%, 120%).[5] A known amount of standard drug is added to the pre-analyzed sample, and the recovery percentage is calculated. The acceptance criterion for recovery is typically between 98% and 102%.[6]
- Precision:
 - System Precision: Assessed by making six replicate injections of a standard solution. The relative standard deviation (%RSD) of the peak areas should not be more than 2.0%.[6]
 - Method Precision (Repeatability): Determined by analyzing six independent sample preparations. The %RSD should be within acceptable limits.



- Intermediate Precision (Inter-day): The analysis is repeated on three consecutive days to evaluate the method's precision over time.[6]
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are calculated based on the standard deviation of the response and the slope of the calibration curve.
- Robustness: The reliability of the method is tested by introducing small, deliberate variations in chromatographic conditions such as flow rate (±0.1 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm).[5]

Data Presentation

The quantitative data from the method validation experiments are summarized below.

Table 1: Linearity Data for Lamivudine

Concentration (µg/mL)	Peak Area
3.75	150123
7.50	301567
11.25	452890
15.00	603123
18.75	754567
22.50	905890
Slope	39985
Intercept	1250
Correlation Coefficient (R ²)	0.9995
Representative data	

Table 2: Accuracy (% Recovery) Results



Spike Level	Amount Added (µg/mL)	Amount Found (μg/mL)	% Recovery	Mean % Recovery
80%	12.0	11.92	99.33	
100%	15.0	15.08	100.53	99.89
120%	18.0	17.97	99.83	

Table 3: Precision Data (%RSD)

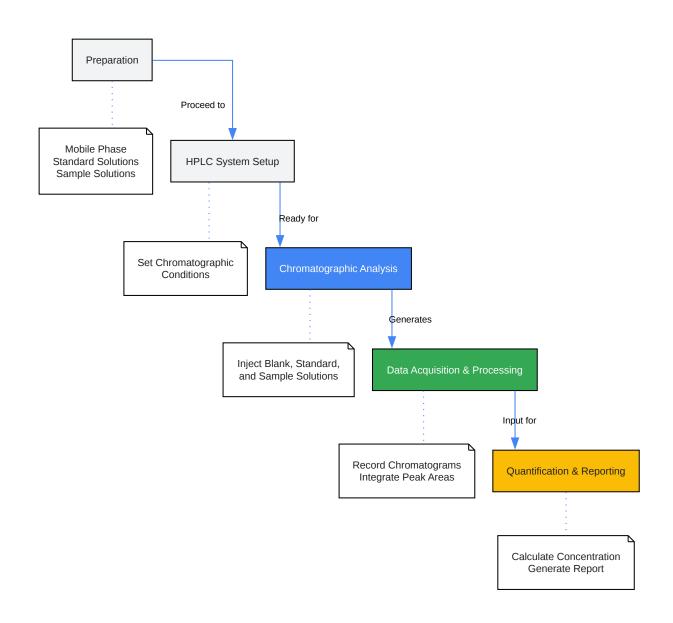
Precision Type	%RSD (Peak Area)	Acceptance Criteria
System Precision (n=6)	0.96[6]	NMT 2.0%
Method Precision (n=6)	0.92[6]	NMT 2.0%
Intermediate Precision (Interday, n=3)	1.15	NMT 2.0%

Table 4: LOD and LOQ

Parameter	Result (μg/mL)
Limit of Detection (LOD)	0.47[6]
Limit of Quantitation (LOQ)	1.44[6]

Visualizations

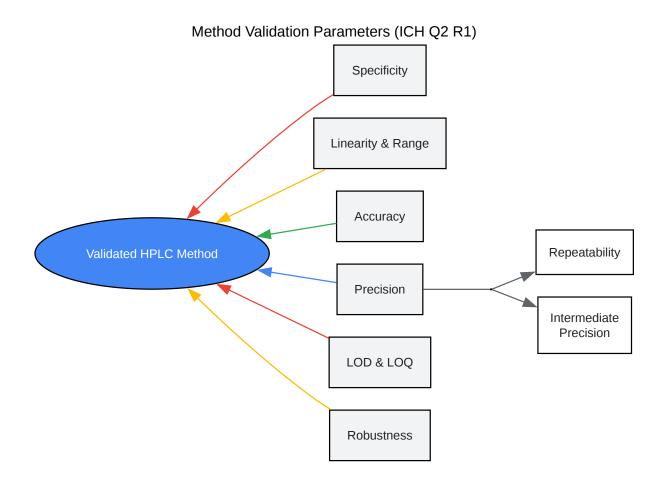




Click to download full resolution via product page

Caption: Experimental workflow for HPLC-UV analysis of Lamivudine.





Click to download full resolution via product page

Caption: Logical relationship of key HPLC method validation parameters.

Conclusion

The developed and validated HPLC-UV method for the quantitative determination of Lamivudine in pharmaceutical formulations is simple, specific, linear, precise, and accurate.[6] The short run time and simple mobile phase composition make it suitable for routine quality control analysis, ensuring the delivery of high-quality medication to patients.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. asianpubs.org [asianpubs.org]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmatutor.org [pharmatutor.org]
- 5. ijcrt.org [ijcrt.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- To cite this document: BenchChem. [Application Note: Quantitative Analysis of Lamivudine Salicylate by HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7908371#quantitative-analysis-of-lamivudine-salicylate-using-hplc-uv]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com